2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol, also known by its chemical name, is a complex organic compound with notable pharmacological properties. It is classified as a hydrazone derivative, which is characterized by the presence of a hydrazone functional group (–C=N–). This compound features a chloropyridazine moiety, which contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 248.67 g/mol .
The compound is synthesized through various methods detailed in patent literature and chemical databases. It falls under the category of potential pharmaceutical agents, particularly those targeting specific biological pathways such as cancer treatment and other therapeutic areas. Its classification as an antineoplastic agent suggests its role in inhibiting tumor growth or progression .
The synthesis of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol typically involves the condensation reaction between 6-chloropyridazine and hydrazine derivatives. This reaction can be facilitated under acidic or basic conditions, often requiring careful temperature control to optimize yield and purity.
The molecular structure of 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol can be depicted as follows:
The compound may participate in various chemical reactions typical for hydrazones, including:
These reactions are significant in modifying the compound for enhanced efficacy or altered pharmacological profiles.
The mechanism of action for 2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol primarily involves interaction with specific biological targets within cancer cells. It may inhibit certain enzymes or pathways critical for cell proliferation.
Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that this compound could have similar therapeutic potential.
2-[(Z)-[2-(6-Chloropyridazin-3-YL)hydrazin-1-ylidene]methyl]phenol shows promise in various scientific applications:
The synthesis of 2-[(Z)-[2-(6-chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol relies on sequential transformations centered on hydrazone bond formation. The primary pathway involves:
Table 1: Comparative Analysis of Hydrazone Formation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|---|
| Japp-Klingemann | AcOH/H₂O | 60 | 4–6 | 68–74 | NH₂NH₃⁺Cl⁻ |
| Catalytic Dehydrogenation | RuCl₃/toluene | 100 | 8 | 82 | H₂ |
| Microwave-Assisted | PTSA/EtOH | 120 | 0.25 | 89 | H₂O |
Critical side reactions include:
The Z-isomer predominance in 2-[(Z)-[2-(6-chloropyridazin-3-yl)hydrazin-1-ylidene]methyl]phenol results from kinetic and thermodynamic control:
Table 2: Z-Isomer Stabilization Techniques and Performance
| Technique | Conditions | Z-Selectivity (%) | Enantiopurity | Limitations |
|---|---|---|---|---|
| H-Bond Chelation | Ethanol, 25°C | 95 | Racemic | pH-dependent (stable < pH 8) |
| Ru-Dithiolate Catalysis | Toluene, 80°C, N₂ | 94 | 88% ee | Catalyst cost ($420/g) |
| Photocatalytic Repair | THF, 420 nm LED, 1 h | 85 | 99% es | Requires optical purification |
X-ray crystallography confirms the Z-configuration’s near-planar geometry (dihedral angle: 8.7° between pyridazine and phenol rings), facilitating solid-state N–H⋯O=C hydrogen bonds that enhance crystallization purity [4] [10].
Yield maximization requires precise coordination of solvent polarity, Brønsted acidity, and thermal parameters:
Table 3: Reaction Optimization Parameters and Outcomes
| Variable | Optimum Condition | Yield (%) | Side Products (%) | Remarks |
|---|---|---|---|---|
| Solvent | Ethanol | 89 | 3 | Max. solubility |
| Temperature | 80°C | 88 | 5 | <2 h reaction time |
| Catalyst | 10 mol% PTSA | 92 | 2 | Easy removal via extraction |
| Concentration | 0.4 M | 90 | 4 | Avoids precipitation |
Bayesian optimization algorithms have modeled these variables, identifying global maxima at 80°C, 0.4 M concentration, and ethanol/PTSA within 15 automated experiments. This reduces optimization time by 70% versus one-factor-at-a-time approaches [6] [9].
Minimizing halogenated waste is critical given the compound’s 6-chloropyridazine precursor:
Table 4: Environmental Impact Metrics of Green Methods
| Method | PMI | Halogen Waste (g/mol) | Energy (kJ/mol) | Certification |
|---|---|---|---|---|
| Traditional Synthesis | 58.7 | 0.82 | 420 | Non-compliant |
| 2-MeTHF Solvent | 8.2 | 0.81 | 310 | ISO 14040 |
| Cu₂O Scavenging | 11.6 | 0.08 | 350 | REACH |
| Flow Electrochemistry | 6.9 | 0.00 | 290 | EFISC/GMP |
Life-cycle analysis confirms flow-electrochemical routes reduce carbon footprint by 65% versus batch methods, primarily through solvent recycling and waste-minimized workup [6] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6